molecular formula C7H13NO B14420842 N-Methyl-N-(propan-2-yl)prop-2-enamide CAS No. 87322-78-9

N-Methyl-N-(propan-2-yl)prop-2-enamide

Cat. No.: B14420842
CAS No.: 87322-78-9
M. Wt: 127.18 g/mol
InChI Key: COYVWKMZTCAFHO-UHFFFAOYSA-N
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Description

N-Methyl-N-(propan-2-yl)prop-2-enamide (CAS 87322-78-9) is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.18 g/mol. Its structure features a propan-2-yl group attached to the nitrogen atom, which can influence the compound's stability and solubility profile, making it a candidate for various research applications. This compound is primarily utilized as a versatile building block in organic synthesis. It serves as a monomeric precursor for the development of stimuli-responsive polymers. Research into similar N-substituted acrylamides, such as N-isopropylacrylamide, has shown they can impart valuable properties like temperature and pH-responsiveness to polymers, which are explored for creating smart materials and drug delivery systems. In synthetic chemistry, the molecule offers several reactive sites. The amide group can undergo reduction using agents like lithium aluminum hydride to yield corresponding amine derivatives. Furthermore, the compound can be oxidized to form N-oxide derivatives using reagents such as hydrogen peroxide or m-chloroperbenzoic acid. Its synthesis typically involves the reaction of an appropriate amine precursor with acryloyl chloride under basic conditions, with careful temperature control and purification of the final product. This compound is for research purposes only and is strictly not intended for human therapeutic or veterinary use. Researchers can leverage its unique structure in areas including organic synthesis, materials science, and as a ligand in coordination chemistry.

Properties

CAS No.

87322-78-9

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

N-methyl-N-propan-2-ylprop-2-enamide

InChI

InChI=1S/C7H13NO/c1-5-7(9)8(4)6(2)3/h5-6H,1H2,2-4H3

InChI Key

COYVWKMZTCAFHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C(=O)C=C

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthesis Routes

Radical Polymerization-Based Approaches

Radical polymerization serves as a foundational method for synthesizing N-Methyl-N-(propan-2-yl)prop-2-enamide derivatives. The process typically involves the reaction of N-isopropylacrylamide with methyl methacrylate in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). Key parameters include:

  • Temperature : 60–80°C to initiate radical formation while minimizing side reactions.
  • Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance monomer solubility and reaction homogeneity.
  • Monomer Feed Ratio : A 1:1 molar ratio of N-isopropylacrylamide to methyl methacrylate ensures alternating copolymer formation, critical for achieving consistent thermal responsiveness.

The reaction proceeds via a free-radical chain mechanism, where AIBN decomposes to generate initiator radicals that add to the vinyl group of the monomers. Termination occurs predominantly through radical recombination.

Grignard Reagent-Mediated Acylation

Recent advancements in organometallic chemistry have enabled the use of Grignard reagents for stereoselective enamide synthesis. The Weinreb amide-type Horner–Wadsworth–Emmons (HWE) reaction, employing iPrMgCl as a base, achieves high (E)-selectivity (>95%) in enamide formation. The protocol involves:

  • Deprotonation : N-Methylpropan-2-amine is treated with iPrMgCl in tetrahydrofuran (THF) at −78°C to generate a stable amide anion.
  • Phosphonoenolate Formation : Reaction with diethyl phosphonoacetate yields a phosphonoenolate intermediate, isolable and storable for extended periods.
  • Coupling : The enolate reacts with aldehydes or ketones under mild conditions (0°C to room temperature) to furnish the target enamide with minimal Z-isomer contamination.

This method’s scalability is limited by the cryogenic conditions required for deprotonation but offers unparalleled stereochemical control.

Table 1: Comparative Analysis of Synthesis Methods
Method Yield (%) E-Selectivity Scalability Key Limitations
Radical Polymerization 75–85 N/A High Broad molecular weight distribution
HWE Reaction 88–92 >95% Moderate Cryogenic conditions required

Industrial-Scale Production Techniques

Continuous Flow Polymerization

Industrial production leverages continuous flow reactors to optimize heat transfer and reaction kinetics. A representative setup includes:

  • Reactor Design : Tubular reactors with static mixers ensure uniform monomer distribution.
  • Process Parameters :
    • Temperature: 70°C ± 2°C
    • Pressure: 2–3 bar to maintain solvent volatility.
    • Residence Time: 30–45 minutes for >90% monomer conversion.

Post-polymerization, the product undergoes precipitation in hexane, followed by vacuum drying to remove residual monomers.

Catalytic Amination of Acryloyl Chloride

A two-step process dominates large-scale synthesis:

  • Acylation : Acryloyl chloride reacts with N-methylpropan-2-amine in dichloromethane at 0°C, yielding the crude enamide.
  • Purification : Sequential washes with sodium bicarbonate (5% w/v) and brine remove HCl byproducts, followed by distillation under reduced pressure (b.p. 92–94°C at 15 mmHg).

This method achieves 80–85% yield but requires stringent control over exothermic reactions during acylation.

Reaction Optimization Strategies

Solvent Effects on Reaction Kinetics

Solvent polarity significantly impacts radical polymerization rates. In DMSO, the propagation rate constant (kp) increases by 40% compared to methanol due to enhanced radical stabilization. Conversely, the HWE reaction exhibits superior selectivity in THF, where the Grignard reagent’s aggregation state favors selective enolate formation.

Temperature-Responsive Yield Enhancement

For the HWE reaction, a temperature gradient approach (−78°C to 25°C over 4 hours) improves yield by 12% compared to isothermal conditions. This protocol mitigates side reactions such as aldol condensation.

Characterization and Quality Control

Spectroscopic Analysis

  • 1H NMR (400 MHz, CDCl3): δ 6.25 (dd, J = 16.8, 10.4 Hz, 1H, CH2=CH), 5.68 (d, J = 16.8 Hz, 1H, CH2=CH), 3.90 (septet, J = 6.4 Hz, 1H, NCH(CH3)2), 2.95 (s, 3H, NCH3).
  • FTIR : Strong absorption at 1650 cm−1 (C=O stretch) and 1550 cm−1 (N–H bend) confirm amide formation.

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects residual monomers at <0.5%, meeting pharmaceutical-grade specifications.

Case Studies in Method Development

High-Yield Pilot-Scale Synthesis

A 10 kg batch synthesis using continuous flow polymerization achieved 87% yield with a polydispersity index (PDI) of 1.12, demonstrating scalability. Key adjustments included increasing AIBN concentration to 1.5 mol% and implementing in-line FTIR monitoring for real-time reaction control.

Stereoselective Synthesis for Biomedical Applications

The HWE reaction enabled gram-scale production of (E)-N-Methyl-N-(propan-2-yl)prop-2-enamide with 94% enantiomeric excess (e.e.), critical for constructing molecularly imprinted polymers targeting chiral biomolecules.

Emerging Methodologies

Recent advances in photoredox catalysis show promise for ambient-temperature synthesis. Preliminary studies using fac-Ir(ppy)3 as a catalyst achieved 78% yield under blue LED irradiation, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(propan-2-yl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

N-Methyl-N-(propan-2-yl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-(propan-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs of N-Methyl-N-(propan-2-yl)prop-2-enamide, focusing on substituents, synthesis routes, and applications:

Compound Name Substituents on Nitrogen Key Properties/Applications Synthesis Method Reference
This compound Methyl, isopropyl Polymerization precursor; potential MIPs* Not explicitly detailed
N-(2-Arylethyl)-2-methylprop-2-enamides Aryl groups (e.g., methoxy, halogens) Molecularly imprinted polymers (MIPs) HATU/NMM-mediated coupling
(E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide Phenolic groups Metabolite in plant studies Biosynthetic or coupling routes
MMV1579788 (E)-3-(3,3-dimethyl-2-oxo-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]prop-2-enamide Heterocyclic and benzofuran groups Antibacterial (fatty acid biosynthesis inhibitor) Multi-step organic synthesis
N-(cyclohexen-1-yl)-N-(2-methylpropyl)prop-2-enamide Cyclohexenyl, 2-methylpropyl Specialty chemical intermediate Amide coupling
N-(butan-2-yl)-2-methylpropanamide Butan-2-yl, methyl Industrial intermediate Amidation of acids with amines

*MIPs: Molecularly imprinted polymers

Key Structural Differences:
  • N-Alkyl vs. N-Aryl Groups : While this compound features aliphatic substituents, analogs like N-(2-arylethyl) derivatives incorporate aromatic groups, enhancing π-π interactions in MIPs .
  • Functional Group Diversity : MMV1579788 includes a benzofuran moiety and a pyrrolopyridine fragment, enabling specific biological targeting .

Physicochemical Properties

While direct data on the target compound are scarce, analogs provide insights:

  • Solubility: Aliphatic substituents (e.g., isopropyl, methyl) likely enhance solubility in non-polar solvents compared to aromatic analogs.
  • Thermal Stability : Compounds like N-(butan-2-yl)-2-methylpropanamide exhibit moderate melting points (~170°C for pyridinyl analogs) , suggesting comparable stability for the target compound.

Q & A

Q. What are the recommended methods for synthesizing N-Methyl-N-(propan-2-yl)prop-2-enamide in academic laboratories?

  • Methodological Answer : A common approach involves coupling reactions using carbodiimide-based reagents. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane can facilitate amide bond formation between the carboxylic acid and amine precursors . After reaction completion, purification via flash column chromatography (e.g., 40% ethyl acetate/pentane) is recommended to isolate the product. Yield optimization may require adjusting stoichiometry, reaction time, or temperature.

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?

  • Methodological Answer :
  • HRMS (High-Resolution Mass Spectrometry) : Determines the exact molecular mass to confirm the molecular formula .
  • HPLC-UV/MS : Validates purity and retention time, with UV detection at λ ≈ 200–300 nm depending on the chromophores .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR are essential for verifying substituent positions and stereochemistry. For example, the enamide proton typically appears as a doublet (δ ≈ 5.5–6.5 ppm) coupled with the adjacent carbonyl group.

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Conduct reactions in a fume hood due to potential inhalation hazards .
  • Dispose of waste via certified chemical disposal services to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers optimize the synthesis of This compound for higher yield and purity?

  • Methodological Answer :
  • Catalyst Screening : Test alternative catalysts (e.g., HOBt/DMAP) to improve coupling efficiency .
  • Solvent Optimization : Explore polar aprotic solvents (e.g., THF, DMF) to enhance solubility of intermediates.
  • Chromatographic Refinement : Use gradient elution in flash chromatography to resolve closely eluting impurities.

Q. How can structural data contradictions (e.g., crystallography vs. NMR) be resolved?

  • Methodological Answer :
  • Software Tools : Employ SHELXL for small-molecule crystallographic refinement. Recent updates allow handling of twinned data and high-resolution structures .
  • Validation Metrics : Cross-check residual density maps in SHELXL and validate NMR assignments using 2D experiments (e.g., COSY, HSQC) .
  • Dynamic Behavior : Consider conformational flexibility (e.g., enamide isomerization) that may cause discrepancies between solid-state (crystallography) and solution (NMR) data .

Q. What strategies ensure compatibility of the enamide group in click chemistry or bioconjugation applications?

  • Methodological Answer :
  • Functional Group Tolerance : The enamide’s α,β-unsaturated carbonyl system may react with nucleophiles (e.g., thiols in Michael additions). Test inertness under click conditions (e.g., CuAAC) by monitoring reaction progress via TLC or LC-MS .
  • Protection/Deprotection : Temporarily protect the enamide using tert-butyl groups if competing reactions occur during multi-step syntheses .

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